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Compound of Interest

Compound Name:
Hexadecyltriphenylphosphonium

bromide

Cat. No.: B085576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

Hexadecyltriphenylphosphonium bromide, a quaternary phosphonium salt with applications

in various scientific fields, including as a phase-transfer catalyst and as a component in drug

delivery systems. This document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed

experimental protocols and logical workflows.

Data Presentation
The following tables summarize the expected quantitative spectral data for

Hexadecyltriphenylphosphonium bromide. It is important to note that while extensive

searches were conducted, complete, experimentally verified spectral datasets for this specific

compound are not readily available in the public domain. Therefore, the presented data is a

combination of information for very close structural analogs, such as other long-chain

alkyltriphenylphosphonium bromides, and theoretically predicted values. This information

provides a strong predictive framework for the spectral characterization of

Hexadecyltriphenylphosphonium bromide.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(δ) (ppm)

Multiplicity Integration Assignment Notes

~ 7.7-7.9 m 15H Ar-H (Phenyl)

Complex

multiplet for the

15 aromatic

protons.

~ 3.6-3.8 m 2H P-CH₂-

Protons alpha to

the phosphorus

atom; may show

coupling to ³¹P.

~ 1.6-1.7 m 2H P-CH₂-CH₂-

~ 1.2-1.4 m 26H -(CH₂)₁₃-

Broad multiplet

for the bulk of the

methylene

groups in the

alkyl chain.

~ 0.88 t 3H -CH₃

Triplet for the

terminal methyl

group.

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) (ppm) Assignment Notes

~ 135 Ar-C (para)

~ 134 (d) Ar-C (ipso)
Doublet due to coupling with

³¹P.

~ 130 Ar-C (ortho/meta)

~ 31.9 -(CH₂)n- Bulk methylene carbons.

~ 29.7 -(CH₂)n- Bulk methylene carbons.

~ 29.4 -(CH₂)n- Bulk methylene carbons.

~ 22.7 -CH₂-CH₃

~ 22.5 (d) P-CH₂-
Doublet due to coupling with

³¹P.

~ 14.1 -CH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 Medium Aromatic C-H stretch

~ 2920 Strong
Aliphatic C-H stretch

(asymmetric)

~ 2850 Strong
Aliphatic C-H stretch

(symmetric)

~ 1585 Medium Aromatic C=C stretch

~ 1485 Medium Aromatic C=C stretch

~ 1435 Strong P-Phenyl stretch

~ 1110 Strong P-Phenyl stretch

~ 720 Medium -(CH₂)n- rock (n≥4)

~ 690 Strong
Aromatic C-H bend (out-of-

plane)

Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes

487.38 [M-Br]⁺ Molecular ion (cation).

262.12 [P(C₆H₅)₃]⁺ Triphenylphosphine fragment.

183.08 [P(C₆H₅)₂]⁺ Diphenylphosphine fragment.

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for obtaining the spectral data of Hexadecyltriphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Hexadecyltriphenylphosphonium
bromide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR
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tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 10 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 160 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):
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Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should

be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.
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Mass Range: m/z 100-1000.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Hexadecyltriphenylphosphonium bromide.
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Figure 1. General workflow for the spectroscopic analysis of a chemical compound.
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Figure 2. Relationship between molecular structure and expected NMR signals.
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Figure 3. Correlation of chemical bonds to their characteristic IR absorption regions.
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Figure 4. A plausible fragmentation pathway for Hexadecyltriphenylphosphonium cation in
mass spectrometry.

To cite this document: BenchChem. [Spectral Data Analysis of
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PDF]. Available at: [https://www.benchchem.com/product/b085576#spectral-data-for-
hexadecyltriphenylphosphonium-bromide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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